molecular formula C18H17NO5 B2418926 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 622796-47-8

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2418926
CAS No.: 622796-47-8
M. Wt: 327.336
InChI Key: XCRIPKKCBUXIMO-YBEGLDIGSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves a multi-step process. One common method includes the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate under specific reaction conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for such compounds may involve more efficient and scalable processes, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in tumor growth, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate include other benzofuran derivatives such as:

  • 2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methylcarbamate
  • 2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl ethylcarbamate
  • 2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propylcarbamate

These compounds share similar structural features but differ in the substituents attached to the benzofuran ring. The uniqueness of this compound lies in its specific diethylcarbamate group, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-3-19(4-2)18(21)23-13-7-8-14-15(11-13)24-16(17(14)20)10-12-6-5-9-22-12/h5-11H,3-4H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRIPKKCBUXIMO-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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